Cas no 1057666-04-2 (4'-Hydroxy-2,6-dimethoxydihydrochalcone)

4'-Hydroxy-2,6-dimethoxydihydrochalcone 化学的及び物理的性質
名前と識別子
-
- Cochinchinenin A
- 4'-Hydroxy-2,6-dimethoxydihydrochalcone
- LMPK12120463
- 3-(2,6-Dimethoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone
- AKOS040760345
- 1-Propanone, 3-(2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)-
- UNII-VF28BF5REK
- FS-7115
- G69808
- VF28BF5REK
- 3-(2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
- 1057666-04-2
-
- インチ: 1S/C17H18O4/c1-20-16-4-3-5-17(21-2)14(16)10-11-15(19)12-6-8-13(18)9-7-12/h3-9,18H,10-11H2,1-2H3
- InChIKey: BRIOVNZRUNCVKT-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1C([H])=C([H])C([H])=C(C=1C([H])([H])C([H])([H])C(C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)OC([H])([H])[H]
計算された属性
- 精确分子量: 286.12050905g/mol
- 同位素质量: 286.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 311
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 55.8
4'-Hydroxy-2,6-dimethoxydihydrochalcone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1517L-50mg |
Cochinchinenin A |
1057666-04-2 | 99.48% | 50mg |
¥ 4380 | 2024-07-20 | |
TargetMol Chemicals | TN1517L-10mg |
Cochinchinenin A |
1057666-04-2 | 99.48% | 10mg |
¥ 1980 | 2024-07-20 | |
TargetMol Chemicals | TN1517L-5mg |
Cochinchinenin A |
1057666-04-2 | 99.48% | 5mg |
¥ 1460 | 2024-07-20 | |
TargetMol Chemicals | TN1517L-1 ml * 10 mm |
Cochinchinenin A |
1057666-04-2 | 99.48% | 1 ml * 10 mm |
¥ 1160 | 2024-07-20 | |
TargetMol Chemicals | TN1517L-100 mg |
Cochinchinenin A |
1057666-04-2 | 99.48% | 100MG |
¥ 6,722 | 2023-07-11 | |
TargetMol Chemicals | TN1517L-1 mg |
Cochinchinenin A |
1057666-04-2 | 99.48% | 1mg |
¥ 718 | 2023-07-11 | |
TargetMol Chemicals | TN1517L-10 mg |
Cochinchinenin A |
1057666-04-2 | 99.48% | 10mg |
¥ 1,987 | 2023-07-11 | |
TargetMol Chemicals | TN1517L-100mg |
Cochinchinenin A |
1057666-04-2 | 99.48% | 100mg |
¥ 6722 | 2023-09-15 | |
TargetMol Chemicals | TN1517L-25 mg |
Cochinchinenin A |
1057666-04-2 | 99.48% | 25mg |
¥ 2,987 | 2023-07-11 | |
TargetMol Chemicals | TN1517L-5 mg |
Cochinchinenin A |
1057666-04-2 | 99.48% | 5mg |
¥ 1,464 | 2023-07-11 |
4'-Hydroxy-2,6-dimethoxydihydrochalcone 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Retro-dihydrochalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones Retro-dihydrochalcones
- Chalcones
4'-Hydroxy-2,6-dimethoxydihydrochalconeに関する追加情報
Comprehensive Analysis of 4'-Hydroxy-2,6-dimethoxydihydrochalcone (CAS No. 1057666-04-2): Properties, Applications, and Research Insights
4'-Hydroxy-2,6-dimethoxydihydrochalcone (CAS No. 1057666-04-2) is a bioactive dihydrochalcone derivative gaining significant attention in pharmaceutical and nutraceutical research. This compound belongs to the flavonoid family, known for its potential antioxidant, anti-inflammatory, and metabolic regulatory properties. With the rising global interest in natural product chemistry and plant-derived therapeutics, this molecule has emerged as a subject of intense study due to its structural uniqueness and biological relevance.
The compound's molecular structure features a chalcone backbone with hydroxy and methoxy substitutions at specific positions, contributing to its distinctive physicochemical properties. Researchers have identified its logP value (partition coefficient) as a critical parameter influencing bioavailability, a topic frequently searched in drug discovery forums and pharmacokinetic studies. Recent publications highlight its potential role in glycemic control, aligning with current health trends focused on natural diabetes management solutions.
In analytical chemistry, 1057666-04-2 presents interesting challenges for HPLC method development, a common search term among laboratory professionals. The compound's UV-Vis absorption spectrum shows characteristic peaks at 280 nm and 320 nm, making these wavelengths crucial for detection in natural product analysis. These technical details respond to frequent queries about compound identification techniques in research communities.
The synthesis of 4'-Hydroxy-2,6-dimethoxydihydrochalcone typically involves Claisen-Schmidt condensation, a reaction mechanism often explored in organic chemistry education resources. Patent literature suggests optimized yields through microwave-assisted synthesis, addressing industry demands for green chemistry approaches – a trending topic in sustainable pharmaceutical production.
Biological studies indicate this compound may influence AMP-activated protein kinase (AMPK) pathways, connecting to popular searches about natural metabolic regulators. Its structural similarity to phloretin and naringenin – frequently compared flavonoids – makes it relevant to discussions about structure-activity relationships in medicinal chemistry.
From a commercial perspective, 1057666-04-2 is categorized as a high-purity reference standard, meeting the growing demand for analytical grade phytochemicals. Quality control parameters including HPLC purity (>98%) and residual solvent levels are critical specifications for buyers, reflecting common concerns in research chemical procurement.
Emerging applications in cosmeceutical formulations leverage the compound's potential tyrosinase inhibition activity, responding to market interest in natural skin brightening agents. Stability studies under various pH conditions (a frequent experimental query) suggest optimal performance in slightly acidic environments, important for formulation scientists developing functional products.
The scientific community continues to investigate this compound's structure-activity relationship through molecular docking studies, a technique widely searched by computational chemistry enthusiasts. Preliminary data suggests interactions with PPARγ receptors, connecting to trending research on natural ligand discovery for metabolic disorders.
As regulatory landscapes evolve, documentation for 1057666-04-2 includes comprehensive safety data sheets and analytical certificates, addressing compliance requirements in research material distribution. Proper storage conditions (typically -20°C protected from light) are frequently queried details among laboratory managers handling sensitive compounds.
Future research directions may explore its synergistic effects with other polyphenols, a hot topic in nutraceutical combination therapies. The compound's metal chelation capacity also presents opportunities in functional food development, aligning with consumer interest in multi-functional ingredients.
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